3-Bromo-5-chloro-4-ethoxyaniline
Overview
Description
3-Bromo-5-chloro-4-ethoxyaniline: is an organic compound with the molecular formula C8H9BrClNO. It is a derivative of aniline, featuring bromine, chlorine, and ethoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-ethoxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-ethoxyaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-ethoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Bromo-5-chloro-4-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
- 3-Bromo-4-chloroaniline
- 3-Bromo-5-chloroaniline
- 4-Ethoxyaniline
Comparison: 3-Bromo-5-chloro-4-ethoxyaniline is unique due to the presence of both bromine and chlorine substituents along with an ethoxy group. This combination of substituents imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Biological Activity
3-Bromo-5-chloro-4-ethoxyaniline is an organic compound belonging to the aniline family, characterized by its halogenated and ethoxy-substituted structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : CHBrClNO
- Molecular Weight : 250.52 g/mol
- Boiling Point : Approximately 328.8 °C
- Density : 1.562 g/cm³
The synthesis of this compound typically involves the halogenation of aniline derivatives, specifically through bromination and chlorination processes. The compound can undergo various reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the introduction of different functional groups that may enhance its biological activity .
The mechanism of action primarily involves interaction with specific molecular targets, acting as an enzyme inhibitor or modulator within various biochemical pathways. This property is crucial for its applications in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate inhibition |
Bacillus subtilis | Moderate inhibition |
Escherichia coli | Moderate inhibition |
Xanthomonas campestris | Moderate inhibition |
The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated in several cancer cell lines, demonstrating potential cytotoxic effects:
Cell Line | IC (μM) |
---|---|
MCF-7 (Breast Cancer) | 0.034 |
MDA-MB-231 (Triple Negative Breast Cancer) | 0.043 |
Hs578T | 0.0686 |
These results indicate that the compound can inhibit cell proliferation effectively, particularly in breast cancer models .
Case Studies
- Study on Antiproliferative Effects : A study published in MDPI examined the antiproliferative activity of various halogenated anilines, including this compound. The findings suggested that this compound could induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis .
- DNA Cleavage Studies : Another research article explored the compound's ability to cleave plasmid DNA (pBR322), indicating its potential as a chemotherapeutic agent through mechanisms involving DNA intercalation and cleavage .
Properties
IUPAC Name |
3-bromo-5-chloro-4-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMOOOPQRQWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682166 | |
Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-73-2 | |
Record name | Benzenamine, 3-bromo-5-chloro-4-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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